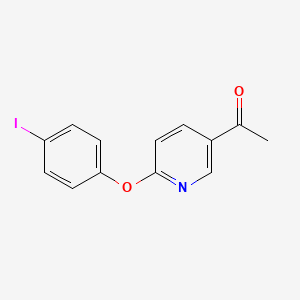

5-Acetyl-2-(4-iodophenoxy) pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Acetyl-2-(4-iodophenoxy) pyridine, also known as IR783, is a chemical compound that has gained significant attention in scientific research, particularly in the fields of cancer therapeutics and imaging. Its molecular formula is C13H10INO2 and it has a molecular weight of 339.132 .

Synthesis Analysis

The synthesis of pyridines and related compounds often involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of 5-Acetyl-2-(4-iodophenoxy) pyridine is characterized by a pyridine ring with an acetyl group at the 5-position and a 4-iodophenoxy group at the 2-position .Wissenschaftliche Forschungsanwendungen

Insecticidal Activity

Research has indicated the potential of pyridine derivatives, including compounds similar to 5-Acetyl-2-(4-iodophenoxy) pyridine, in insecticidal applications. These derivatives have shown significant activity against pests like the cowpea aphid, Aphis craccivora Koch. For instance, a study revealed that one of the synthesized pyridine derivatives exhibited insecticidal activity about four times that of the standard acetamiprid insecticide (Bakhite et al., 2014).

Chemical Synthesis

5-Acetyl-2-(4-iodophenoxy) pyridine and related compounds are significant in chemical synthesis, particularly for acetylations. A study demonstrated the use of Ac2O-Py/basic alumina as a versatile reagent for solvent-free acetylations under microwave irradiation, indicating potential applications in efficient chemical synthesis processes (Paul et al., 2002).

Antimicrobial Activities

Pyridine derivatives, similar to 5-Acetyl-2-(4-iodophenoxy) pyridine, have been studied for their antimicrobial properties. Research on new pyridothienopyrimidines and pyridothienotriazines, derived from similar compounds, demonstrated notable in vitro antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Catalysis

Compounds related to 5-Acetyl-2-(4-iodophenoxy) pyridine have been used in catalysis, particularly in processes like direct hydroxylation of benzene with hydrogen peroxide. Research involving pyridine-modified catalysts demonstrated their effectiveness in increasing the yield of specific chemical reactions, highlighting their potential role in industrial catalysis (Leng et al., 2008).

RNA Structure Determination

In the field of molecular biology, pyridine derivatives have facilitated the study of RNA structures. A research study highlighted the use of a pyridine-based spin label for measuring intramolecular distances in RNA, aiding in understanding RNA's structural dynamics (Piton et al., 2007).

Green Chemistry Applications

The principles of green chemistry have also found applications for pyridine derivatives. A study involved the microwave-assisted synthesis of pyridine nucleosides, indicating an eco-friendly approach to chemical synthesis with potential pharmacological significance (Alrobaian et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[6-(4-iodophenoxy)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO2/c1-9(16)10-2-7-13(15-8-10)17-12-5-3-11(14)4-6-12/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULLCYKUNCFVPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2415759.png)

![(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2415760.png)

![N-(4-bromophenyl)-2-[[5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2415763.png)

![1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2415764.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2415765.png)

![(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one](/img/structure/B2415769.png)

![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)

![1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole](/img/structure/B2415775.png)